Senfolomycin B is produced by the actinobacterium Streptomyces paulus. This organism is known for its ability to synthesize various bioactive compounds, including antibiotics and antitumor agents. The production of senfolomycin B involves culturing Streptomyces paulus under specific conditions that promote the biosynthesis of this compound .
Senfolomycin B is classified as a polyketide antibiotic. Polyketides are a diverse group of natural products synthesized by the polymerization of acetyl and propionyl units. This class includes many important pharmaceuticals, particularly those with antibacterial and antifungal properties.
The synthesis of senfolomycin B involves fermentation processes using Streptomyces paulus. The typical method includes inoculating spores into a suitable growth medium, followed by incubation under controlled temperature and aeration conditions. The fermentation broth is then harvested, and senfolomycin B is extracted using organic solvents such as ethyl acetate.
Senfolomycin B has a complex molecular structure characterized by multiple functional groups, including methoxyl groups and a sulfonate moiety. Its molecular formula is , with a molecular weight of 702 g/mol.
The structural analysis indicates that senfolomycin B possesses stereochemical configurations that contribute to its biological activity. It is closely related to other compounds in the paulomycin family, differing primarily in the configuration of certain substituents .
Senfolomycin B undergoes various chemical reactions typical of polyketides, including hydrolysis and oxidation. These reactions can lead to modifications that affect its biological activity and stability.
Senfolomycin B exerts its biological effects primarily through inhibition of bacterial protein synthesis. It binds to specific ribosomal sites in bacteria, disrupting normal translation processes.
This mechanism is similar to other antibiotics in its class, which target bacterial ribosomes and impede growth. The efficacy of senfolomycin B against various bacterial strains highlights its potential as a therapeutic agent .
Relevant data indicate that proper storage conditions are crucial for maintaining the integrity of senfolomycin B during handling and application .
Senfolomycin B has potential applications in various fields:
Senfolomycin B was first encountered during the 1960s through antibacterial compound screening programs targeting Streptomyces species, though its structural characterization lagged behind its initial detection. Early reports described it under provisional designations like NSC-163500 and U-43120, associating it with antibacterial activity against Gram-positive pathogens [2] [7]. The producing organism was taxonomically classified within the Streptomyces paulus complex – a group of soil-dwelling actinomycetes renowned for their biosynthetic versatility. Streptomyces paulus strains (including NRRL 8115 and sp. YN86) were subsequently confirmed as primary producers of senfolomycins alongside paulomycins, reflecting the metabolic capacity of this genus to generate structurally intricate glycosylated compounds [2] [8] [10]. Initial isolation protocols involved complex fermentation broth extraction and chromatographic separation techniques, which proved challenging due to the co-production of numerous structurally related analogues [2] [5]. Decades later, genome sequencing of S. paulus NRRL 8115 and Streptomyces sp. YN86 definitively localized the biosynthetic gene cluster (designated pau or plm), spanning approximately 42 genes responsible for constructing the core scaffold, specialized sugars, and tailoring modifications essential for senfolomycin/paulomycin production [2] [5].
Table 1: Key Streptomyces Strains Producing Senfolomycin/Paulomycin Compounds
Strain Designation | Source/Origin | Significance in Discovery | Major Compounds Identified |
---|---|---|---|
Streptomyces paulus NRRL 8115 | Soil | Genome sequenced; gene cluster defined; production optimization | Paulomycin A, B, E, F; Senfolomycin A, B |
Streptomyces sp. YN86 | Undisclosed environment | Genome sequenced; comparative cluster analysis | Paulomycin derivatives |
Streptomyces albus J1074 | Derived from S. albus G | Heterologous expression studies; pathway refinement | Paulomycin A, B, E; Paulomenol A, B |
The definitive structural elucidation of senfolomycin B in 1988 resolved long-standing ambiguities regarding its relationship to the paulomycin family. Senfolomycin B (C₂₉H₃₈N₂O₁₆S, MW 702) was established as the dihydro derivative of senfolomycin A (C₂₉H₃₆N₂O₁₆S, MW 700), itself structurally identical to paulomycin E but possessing a reversed configuration at the 3''-methoxy group of the L-paulomycose sugar moiety [3]. Crucially, this established senfolomycin B's direct kinship to paulomycin F, sharing the identical molecular formula and core dihydro modification [3] [5]. This modification, a saturation event likely occurring late in biosynthesis, distinguishes Senfolomycin B/Paulomycin F from their unsaturated counterparts Senfolomycin A/Paulomycin E [3] [5]. The core structure shared across these analogues consists of four key domains:
Table 2: Structural Relationship Between Senfolomycin B and Key Analogues
Compound Name | Molecular Formula | Molecular Weight | Core Structural Relationship to Senfolomycin B | Key Differentiating Feature(s) |
---|---|---|---|---|
Senfolomycin B | C₂₉H₃₈N₂O₁₆S | 702 | Reference Compound | Stereochemistry at 3''-OMe of L-paulomycose |
Senfolomycin A | C₂₉H₃₆N₂O₁₆S | 700 | Unsaturated precursor (before dihydro reduction) | Double bond saturation; Stereochemistry at 3''-OMe of L-paulomycose |
Paulomycin F | C₂₉H₃₈N₂O₁₆S | 702 | Structurally identical, likely stereoisomers or same compound | Potential stereochemical difference at 3''-OMe of L-paulomycose |
Paulomycin E | C₂₉H₃₆N₂O₁₆S | 700 | Unsaturated analogue with different sugar configuration | Double bond; Stereochemistry at 3''-OMe of L-paulomycose |
Paulomycin B | C₂₉H₃₈N₂O₁₆S* | ~702* | Shares dihydro state; differs in acyl chain & possibly sugar config | Isobutyrate vs 2-methylbutyrate ester; Possible sugar stereochemistry |
Paulomenol B | C₂₁H₃₁NO₉S* | ~473* | Hydrolytic derivative lacking Paulic Acid moiety | Absence of Paulic Acid (NCS group) |
Note: Exact MW for Paulomycin B and Paulomenol B depend on specific acyl chain and derivatives. Core formulas based on [2] [5] [7].
The nomenclature history of senfolomycin B exemplifies the complexities arising from the independent discovery and structural characterization of closely related natural products. The compounds now known as senfolomycins were first reported in the scientific literature in 1965-1966 based on their antibacterial properties, predating the detailed structural reports of paulomycins [3]. However, the structural complexity delayed definitive characterization, leading to a period where these metabolites were referenced by alphanumeric codes (e.g., U-43120, NSC-163500) rather than systematic chemical names [2] [7]. The term "paulomycin" emerged later, coined by Argoudelis and colleagues in 1982 after solving the structures of paulomycin A and B from Streptomyces paulus 273 [2] [7]. This created a parallel nomenclature track. The critical reconciliation occurred in 1988 when advanced NMR studies and direct chromatographic comparison (HPLC, TLC) conclusively demonstrated that senfolomycin A was identical to paulomycin E except for the inverted configuration at the 3''-methoxy group of L-paulomycose, and senfolomycin B was the corresponding dihydro derivative, equivalent to paulomycin F [3]. This established the senfolomycin designation specifically for the epimeric series at that critical sugar position. Modern genomic-based reclassification of the producing strains and biosynthetic logic reinforces this chemical classification. The gene clusters (pau in S. paulus, plm in S. albus J1074) encode all enzymes for aglycone, sugar (including D-allose and L-paulomycose), and paulic acid biosynthesis, plus tailoring acyltransferases and glycosyltransferases [2] [5]. The inherent flexibility in tailoring steps (e.g., reduction leading to dihydro forms, acyltransferase substrate promiscuity) and spontaneous degradation (e.g., loss of paulic acid yielding inactive paulomenols) naturally generates the spectrum of observed analogues, including the senfolomycins [5] [7]. Contemporary classification thus positions senfolomycin B within the broader paulomycin family, specifying its unique stereochemical and saturation state.
Table 3: Chronological Evolution of Senfolomycin B Nomenclature
Time Period | Primary Designation(s) | Basis for Classification | Key Publications/Findings |
---|---|---|---|
1965-1966 | Senfolomycin A, Senfolomycin B | Antibacterial activity reports | Initial antimicrobial characterization (Antimicrob. Agents Chemother.) |
Pre-1982 | U-43120, NSC-163500, Volonomycins | Fermentation broths, bioactivity screening | Early isolation and biological evaluation |
1982 | Paulomycin A, B (etc.) | Structural elucidation of major components from S. paulus | Argoudelis et al. (J. Antibiot.) establishes "paulomycin" name [2] |
1980s (Mid-Late) | O-Demethylpaulomycins, Paulomenols, Paldimycins | Identification of structural variants & derivatives | Reports of natural and degradation variants [2] [5] |
1988 | Senfolomycin A (= Paulomycin E epimer), Senfolomycin B (= Paulomycin F) | Definitive NMR structural studies & comparison | "Structural relationships between senfolomycins and paulomycins" (J. Antibiot.) [3] |
Post-2015 | Senfolomycin B (Dihydro, specific epimer) | Genomic basis of biosynthesis (pau/plm clusters) | Gene cluster identification & pathway validation (Li et al. PLOS One, et al.) [2] [5] |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1